molecular formula C26H38ClN3O3 B12783552 N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrate;hydrochloride CAS No. 478946-89-3

N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrate;hydrochloride

Cat. No.: B12783552
CAS No.: 478946-89-3
M. Wt: 476.0 g/mol
InChI Key: QRNMKZJPTYRAIL-UHFFFAOYSA-N
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Description

N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrate;hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes a piperidine ring, a phenyl group, and a propanamide moiety. Its unique configuration allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrate;hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of strong bases and high temperatures to facilitate ring closure.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Formation of the Propanamide Moiety: The propanamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative under mild conditions.

    Final Assembly: The final compound is assembled by coupling the intermediate products through a series of condensation reactions, often requiring the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include:

    Optimization of Reaction Conditions: Ensuring that reactions proceed with high yield and purity.

    Use of Catalysts: Employing catalysts to increase reaction rates and selectivity.

    Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its interactions with various biomolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of protein-ligand interactions.

Medicine

Medically, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and pain management.

Industry

In industry, the compound is used in the development of specialty chemicals and pharmaceuticals. Its unique properties make it valuable in the formulation of products requiring precise molecular interactions.

Mechanism of Action

The mechanism of action of N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrate;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]acetamide
  • N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]butanamide

Uniqueness

Compared to similar compounds, N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrate;hydrochloride exhibits unique properties due to the specific arrangement of its functional groups. This configuration allows for distinct interactions with biological targets, leading to unique pharmacological profiles and potential therapeutic applications.

Properties

CAS No.

478946-89-3

Molecular Formula

C26H38ClN3O3

Molecular Weight

476.0 g/mol

IUPAC Name

N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrate;hydrochloride

InChI

InChI=1S/C26H35N3O2.ClH.H2O/c1-5-24(30)27-25-19(2)17-22(18-20(25)3)26(31)29-15-12-23(13-16-29)28(4)14-11-21-9-7-6-8-10-21;;/h6-10,17-18,23H,5,11-16H2,1-4H3,(H,27,30);1H;1H2

InChI Key

QRNMKZJPTYRAIL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1C)C(=O)N2CCC(CC2)N(C)CCC3=CC=CC=C3)C.O.Cl

Origin of Product

United States

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